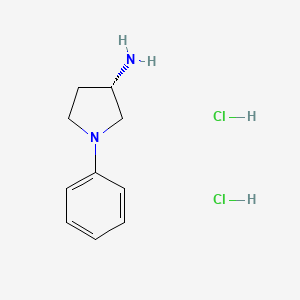
4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde
説明
4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with a trifluoromethyl group and a fluorine atom on the benzene ring. This compound is known for its unique chemical properties due to the presence of electronegative fluorine atoms, which significantly influence its reactivity and stability.
Synthetic Routes and Reaction Conditions:
Halogenation and Trifluoromethylation: The compound can be synthesized through halogenation of 3-methylbenzaldehyde followed by trifluoromethylation
Direct Fluorination: Direct fluorination of 3-methyl-2-(trifluoromethyl)benzaldehyde can be achieved using fluorinating agents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3).
Cross-Coupling Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the trifluoromethyl group onto the aromatic ring.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. Advanced techniques like continuous flow chemistry may also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction of the aldehyde group can yield alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the aldehyde group, facilitated by strong electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and oxygen (O2) in the presence of a catalyst.
Reduction: NaBH4, LiAlH4, and hydrogen (H2) in the presence of a catalyst.
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid.
Reduction: 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol.
Substitution: 4-Fluoro-3-methyl-2-(trifluoromethyl)chlorobenzene.
科学的研究の応用
4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents with enhanced metabolic stability and bioavailability.
Industry: The compound finds applications in the production of agrochemicals, polymers, and materials due to its unique chemical properties.
作用機序
The mechanism by which 4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression, depending on its specific application.
類似化合物との比較
3-Fluoro-4-methyl-2-(trifluoromethyl)benzaldehyde
2-Fluoro-3-methyl-4-(trifluoromethyl)benzaldehyde
4-Fluoro-2-methyl-3-(trifluoromethyl)benzaldehyde
Uniqueness: 4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is unique due to its specific arrangement of fluorine and trifluoromethyl groups, which influences its reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
4-fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-7(10)3-2-6(4-14)8(5)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPISXPQWHMSGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















